VU6010608
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Overview
Description
VU6010608 is a novel compound identified as a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7). This compound is part of a series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides and has shown significant potential in blocking high-frequency stimulated long-term potentiation in electrophysiology studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU6010608 involves the preparation of the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide coreThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard pharmaceutical manufacturing techniques. These techniques include batch processing and continuous flow chemistry, which allow for the efficient production of large quantities of the compound while maintaining its chemical integrity and efficacy .
Chemical Reactions Analysis
Types of Reactions
VU6010608 undergoes various chemical reactions, including:
Substitution Reactions: The introduction of the trifluoromethoxy group and the triazole ring involves nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions are essential for modifying the oxidation state of intermediates during the synthesis process.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Trifluoromethoxybenzene: Used for introducing the trifluoromethoxy group.
Triazole Precursors: Used for forming the triazole ring.
Catalysts: Such as palladium or copper catalysts, which facilitate various steps in the synthesis.
Major Products Formed
The primary product formed from these reactions is the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core, which is the active component of this compound .
Scientific Research Applications
VU6010608 has several scientific research applications, including:
Neuroscience: Used as a tool compound to investigate the physiology and therapeutic potential of the metabotropic glutamate receptor 7.
Medicinal Chemistry: Utilized in structure-activity relationship studies to optimize the efficacy and selectivity of negative allosteric modulators targeting the metabotropic glutamate receptor 7.
Mechanism of Action
VU6010608 exerts its effects by selectively binding to the metabotropic glutamate receptor 7 and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, thereby modulating synaptic transmission and reducing excitatory neurotransmission. The compound’s mechanism of action involves the interaction with specific molecular targets and pathways associated with the metabotropic glutamate receptor 7, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its high selectivity and efficacy as a negative allosteric modulator of the metabotropic glutamate receptor 7. Its robust efficacy in blocking high-frequency stimulated long-term potentiation and excellent central nervous system penetration make it a valuable tool for studying the physiological and therapeutic potential of the metabotropic glutamate receptor 7 .
Properties
Molecular Formula |
C18H15F3N4O4 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H15F3N4O4/c1-27-15-6-3-11(7-16(15)28-2)17(26)24-13-8-12(29-18(19,20)21)4-5-14(13)25-10-22-9-23-25/h3-10H,1-2H3,(H,24,26) |
InChI Key |
YCDOKDADFOBKIL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |
Origin of Product |
United States |
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